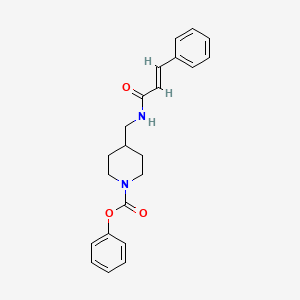

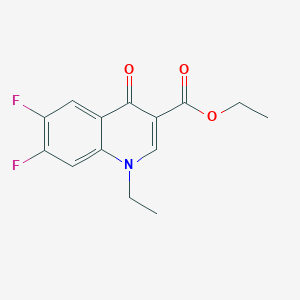

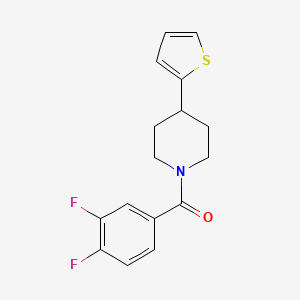

![molecular formula C27H32N4O6 B2666283 5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide CAS No. 1223818-87-8](/img/structure/B2666283.png)

5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved the condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G (d,p) level to understand the vibrational frequency of the compound at the ground state structure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .科学的研究の応用

Antitumor Activity

A novel series of compounds, including 3-benzyl-substituted-4(3H)-quinazolinones, have been synthesized and evaluated for their in vitro antitumor activity. These compounds showed significant broad-spectrum antitumor activities, with some being more potent than the positive control, 5-FU. Molecular docking studies suggested that these compounds inhibit tumor growth through mechanisms similar to known antitumor agents, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Anticonvulsant Effects

Research on 3,4-dihydroisoquinolin derivatives has identified compounds with significant anticonvulsant activity. These derivatives were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. One compound demonstrated potent activity against PTZ-induced seizures, suggesting a promising avenue for developing new anticonvulsant drugs (Zhang et al., 2016).

GABAA Receptor Inhibition

A study introduced novel benzodiazepine and related isoquinoline derivatives as inhibitors of the GABAA α5 receptor. These compounds offer therapeutic potential without the sedative, pro-convulsive, or motor side-effects associated with traditional modulators of this receptor, presenting new opportunities for treating disorders related to GABAA receptor dysregulation (Ling et al., 2015).

Synthesis of Heterocyclic Compounds

Efforts in synthesizing heterocyclic compounds have led to the creation of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties. These compounds were synthesized through reactions involving Michael addition and further modifications, illustrating the versatility of isoquinoline derivatives in constructing complex heterocyclic structures (Abdallah et al., 2009).

作用機序

特性

IUPAC Name |

5-[1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O6/c1-18(2)14-28-24(32)9-5-6-12-30-26(34)20-7-3-4-8-21(20)31(27(30)35)16-25(33)29-15-19-10-11-22-23(13-19)37-17-36-22/h3-4,7-8,10-11,13,18H,5-6,9,12,14-17H2,1-2H3,(H,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQXCFYOLYHNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

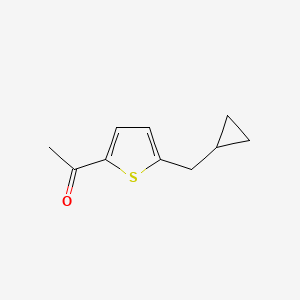

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)

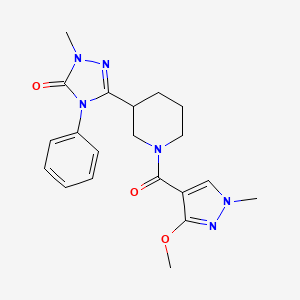

![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

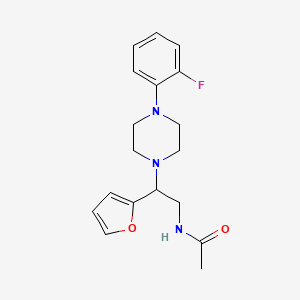

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)

![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)